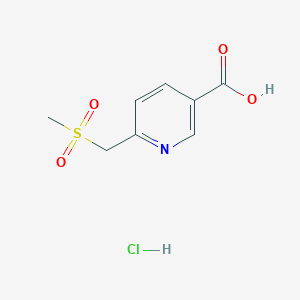

6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride

Descripción general

Descripción

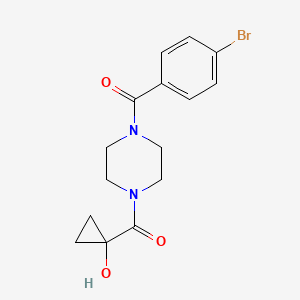

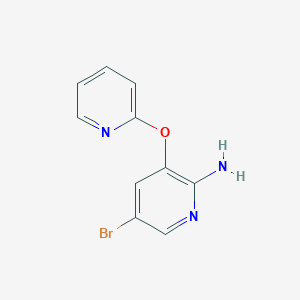

6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride is a chemical compound with the CAS Number: 597562-49-7. It has a molecular weight of 251.69 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .

Molecular Structure Analysis

The IUPAC name for this compound is 6-((methylsulfonyl)methyl)nicotinic acid hydrochloride . The InChI code for this compound is 1S/C8H9NO4S.ClH/c1-14(12,13)5-7-3-2-6(4-9-7)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H .Physical And Chemical Properties Analysis

6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride is a yellow to brown solid . It has a molecular weight of 251.69 . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Bio-renewable Catalysis

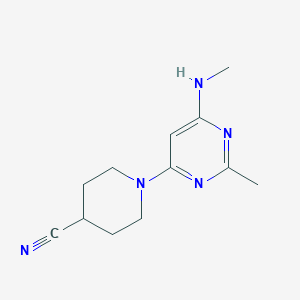

"6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride" is studied for its catalytic efficiency in the synthesis of organic compounds. For instance, it has been utilized as a bio-renewable, protic ionic liquid in the synthesis of 2-amino-3-cyanopyridines, demonstrating significant catalytic activity and recyclability. This highlights its potential as an environmentally friendly catalyst in organic synthesis (Tamaddon & Azadi, 2018).

Substituent Directed Synthesis

Research has also focused on the substituent-directed synthesis of nicotinic acid derivatives, illustrating how specific functional groups influence the yield and selectivity of desired compounds. This includes the regioselective synthesis of 2-oxonicotonic acids and methyl nicotinates, offering insights into the manipulation of chemical structures for targeted outcomes (Pratap et al., 2007).

Reaction Mechanisms and Derivatives Synthesis

Investigations into the reactions of nicotinic acid derivatives with various acids have provided valuable knowledge on the formation of substituted nicotinic acids and their hydrolysis under different conditions. This research is crucial for understanding the chemical behavior of nicotinic acid derivatives in the presence of acids, contributing to the development of novel synthetic routes and products (Shramm & Konshin, 1982).

Industrial Applications and Green Chemistry

The molecule's applications extend to industrial production processes, where it serves as a precursor or intermediate in the synthesis of other chemicals. The drive towards green chemistry emphasizes the need for sustainable and eco-friendly methods in the industrial production of nicotinic acid and its derivatives. This involves exploring alternative synthesis routes that reduce environmental impact and enhance efficiency (Lisicki et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of action

Without specific studies, it’s hard to identify the exact targets of “6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride”. Given its structural similarity to nicotinic acid (also known as niacin or vitamin b3), it might interact with the same or similar targets as niacin, such as the g protein-coupled receptors gpr109a and gpr109b .

Mode of action

Again, without specific studies, the exact mode of action is unknown. If it does interact with the same targets as niacin, it might act as an agonist, triggering a response when it binds to the receptors .

Biochemical pathways

Niacin is involved in various biochemical pathways, including those related to energy production, DNA repair, and lipid metabolism . “6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride” might affect similar pathways.

Result of action

The molecular and cellular effects of “6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride” are unknown without specific studies. If it does act similarly to niacin, it might have effects related to energy production, lipid metabolism, and cellular signaling .

Propiedades

IUPAC Name |

6-(methylsulfonylmethyl)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.ClH/c1-14(12,13)5-7-3-2-6(4-9-7)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRMHTOJTNBAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)